molecular formula C9H13N3O2 B14634803 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide CAS No. 56401-26-4

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

Katalognummer: B14634803
CAS-Nummer: 56401-26-4
Molekulargewicht: 195.22 g/mol
InChI-Schlüssel: FTFPBMMXOJLOOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is a chemical compound belonging to the class of 1,4-dihydropyridines (DHPs), which are historically synthesized via the Hantzsch multi-component reaction . These compounds are a subject of significant research interest due to their wide spectrum of biological activities. Structurally, the 1,4-dihydropyridine ring in related derivatives typically adopts a flattened-boat conformation, as confirmed by X-ray crystallographic studies . Researchers value 1,4-dihydropyridine derivatives for their diverse therapeutic potential. They are well-known for their role as calcium channel modulators, with several analogues (e.g., Nifedipine, Nitrendipine) being used clinically as antihypertensive and anti-anginal agents . Beyond cardiovascular research, this class of compounds has shown potent inhibitory activity against enzymes like yeast α-glucosidase, suggesting potential for investigating new approaches to manage hyperglycemia in diabetes . Additional studied activities include neuroprotective, platelet anti-aggregatory, and antifungal effects . The core 1,4-dihydropyridine structure serves as a key moiety in the co-enzyme NADH, functioning as a critical redox reagent in biological systems . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

56401-26-4

Molekularformel

C9H13N3O2

Molekulargewicht

195.22 g/mol

IUPAC-Name

2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide

InChI

InChI=1S/C9H13N3O2/c1-4-6(8(10)13)3-7(9(11)14)5(2)12-4/h12H,3H2,1-2H3,(H2,10,13)(H2,11,14)

InChI-Schlüssel

FTFPBMMXOJLOOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(CC(=C(N1)C)C(=O)N)C(=O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Hantzsch Condensation: A Cornerstone for Dihydropyridine Synthesis

General Reaction Mechanism

The Hantzsch condensation remains the most widely employed method for constructing the 1,4-dihydropyridine core. This one-pot, multicomponent reaction involves the cyclocondensation of an aldehyde, β-ketoamide, and ammonium acetate in methanol or ethanol under reflux. For 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides, the aldehyde component is typically a substituted imidazole carboxaldehyde, while the β-ketoamide derivatives serve as both carbonyl donors and amine sources.

A representative synthesis involves reacting 4(5)-chloro-2-ethylimidazole-5(4)-carboxaldehyde with N-arylacetoacetamide derivatives (1a–f) and ammonium acetate in methanol (Figure 1). The reaction proceeds via enamine formation, followed by cyclization to yield the dihydropyridine ring.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Solvent polarity : Methanol enhances solubility of intermediates, achieving yields up to 68%.
  • Reaction time : Extended reflux durations (24–36 hours) are necessary for electron-deficient aryl substituents due to reduced nucleophilicity.
  • Molar ratios : A 1:2 ratio of aldehyde to β-ketoamide ensures complete conversion, as confirmed by TLC monitoring.
Table 1. Hantzsch Synthesis of Selected Derivatives
Compound R Group Yield (%) Melting Point (°C) Molecular Formula
3a 4-Fluorophenyl 56 240–247 C₂₆H₂₄ClF₂N₅O₂
3b 4-Chlorophenyl 58.5 249.5–252.2 C₂₆H₂₄Cl₃N₅O₂
3f 2,4-Dinitrophenyl 62 139.5–143.3 C₂₆H₂₄ClN₇O₆

Ultrasound-Assisted Synthesis: Enhancing Efficiency

Mechanochemical Advantages

Recent protocols leverage ultrasound irradiation to accelerate reaction kinetics. For instance, diethyl-4-(furan-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate reacts with 2-amino-4-phenylthiazole in ethanol under ultrasound (5 minutes), yielding 86% of the target dicarboxamide. This method reduces side reactions and improves regioselectivity compared to thermal approaches.

Solvent and Energy Considerations

  • Ethanol : Preferred for its low toxicity and ability to dissipate ultrasonic energy uniformly.
  • Frequency : 20–40 kHz optimizes cavitation effects without degrading sensitive functional groups.

Substituent-Directed Structural Modifications

Aryl Group Variations

The anti-tubercular activity of these compounds correlates strongly with aryl substituents. Electron-withdrawing groups (e.g., nitro, chloro) enhance microbial inhibition by increasing membrane permeability. For example:

  • 3,4-Dichlorophenyl derivatives (3c) : Exhibit MIC values of 1.56 µg/mL against Mycobacterium tuberculosis.
  • 2-Nitrophenyl analogs (3e) : Demonstrate superior cytotoxicity (IC₅₀ = 8.2 µM) in HepG2 cells.

Imidazole Ring Functionalization

Introducing methylthio or benzyl groups at the imidazole C-2 position modulates lipophilicity. Compound 29, featuring a 4-fluorobenzyl moiety, shows a 4-fold increase in plasma stability compared to unsubstituted analogs.

Analytical Characterization Techniques

Spectroscopic Profiling

  • IR Spectroscopy : Amide C=O stretches appear at 1660–1726 cm⁻¹, while N–H vibrations occur near 3260 cm⁻¹.
  • ¹H-NMR : Key signals include:
    • Dihydropyridine C4-H: δ 4.7–5.1 ppm (singlet).
    • Aromatic protons: δ 6.4–8.7 ppm (multiplet).

Elemental Analysis

Consistent agreement between calculated and observed values (e.g., C: 55.18% vs. 55.23% for 3e) confirms synthetic fidelity.

Analyse Chemischer Reaktionen

Types of Reactions

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wirkmechanismus

The mechanism of action of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. It is known to modulate calcium channels, similar to other 1,4-dihydropyridine derivatives. This modulation affects the influx of calcium ions, which plays a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous 1,4-DHP Derivatives

The pharmacological and physicochemical properties of 1,4-DHPs are highly dependent on substituents at the 4-position and the carboxamide/carboxylate groups. Below is a comparative analysis of key derivatives:

Substituent Effects on Bioactivity

Compound Substituents (4-position) Key Activities Notable Data Reference
6i 4-dimethylaminophenyl Antiulcer 65% ulcer protection at 10 mg/kg in rats
6o 4-(4-nitrophenyl) Antimicrobial IR: 3320 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O); MIC data not reported
HD-8 4-(3-chlorophenyl) Anticancer (breast) IR: 3421 cm⁻¹ (N-H), 1658 cm⁻¹ (C=O); IC₅₀ not specified
F-27 4-[1-(4-fluorobenzyl)-imidazole] Bactericidal Structure: C₃₂H₃₀FN₅O₂S; efficacy against Mycobacterium spp.
DHPB 4-(4-bromophenyl) Calcium channel modulation Synthesized via Hantzsch reaction; antihypertensive potential
  • Nitro groups (e.g., 6o, 6n) enhance antimicrobial activity due to electron-withdrawing effects, which may improve target binding .
  • Chlorophenyl/methoxyphenyl substituents (e.g., HD-8, HD-10) correlate with anticancer activity, likely due to increased lipophilicity and membrane penetration .
  • Carboxylate vs. carboxamide esters : Carboxamide derivatives (e.g., 2,6-dimethyl-1,4-DHP-3,5-dicarboxamide) generally exhibit better metabolic stability than carboxylate esters (e.g., diethyl dicarboxylates), which are prone to hydrolysis .

Spectral and Structural Variations

  • IR Spectroscopy :

    • N-H stretches (3262–3460 cm⁻¹) and C=O peaks (1665–1690 cm⁻¹) are consistent across carboxamide derivatives . Hydroxyl groups (e.g., 6a) introduce O-H stretches at ~3460 cm⁻¹ .
    • Nitro-substituted compounds (e.g., 6n) show aromatic C-H bends at 782 cm⁻¹, distinct from methoxy-substituted analogs (788 cm⁻¹) .
  • NMR Data :

    • Methyl groups at the 2- and 6-positions resonate at δ 2.34–2.56 ppm in $^1$H NMR .
    • Aromatic protons in chlorophenyl derivatives (e.g., HD-8) appear downfield (δ 7.06–8.37 ppm) compared to methoxy-substituted analogs (δ 6.85–7.86 ppm) .

Pharmacological Activity Comparison

Antimicrobial Activity

  • 2,6-Dimethyl-1,4-DHP-3,5-dicarboxamide derivatives exhibit broad-spectrum activity, with 6o and 6n showing potency against Gram-positive and fungal pathogens .
  • Diethyl dicarboxylates (e.g., DHPB, DHPP) are less effective, likely due to rapid ester hydrolysis in vivo .

Anticancer Activity

  • Symmetrical carboxamides (e.g., HD-8, HD-9) demonstrate cytotoxicity against breast cancer cells, with IC₅₀ values in the micromolar range .
  • Asymmetrical derivatives (e.g., HD-11, HD-13) show reduced efficacy, highlighting the importance of symmetrical substitution for target engagement .

Cardiovascular Effects

  • Dihydropyridine carboxylates (e.g., nifedipine, DHPB) are established calcium channel blockers for hypertension .
  • Carboxamide analogs lack significant calcium channel activity but show promise in ulcer protection, suggesting divergent structure-activity relationships .

Biologische Aktivität

2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular structure of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide can be represented as follows:

  • Molecular Formula : C12H14N2O4
  • Molecular Weight : 250.25 g/mol

This compound features a dihydropyridine ring with two carboxamide groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2,6-Dimethyl-1,4-dihydropyridine-3,5-dicarboxamide. A study published in MDPI reported significant antiproliferative activity against various cancer cell lines with IC50 values ranging from 0.63±0.050.63\pm 0.05 to 5.68±0.14μM5.68\pm 0.14\,\mu M . The mechanism of action involves induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Data

Compound IDCell LineIC50 (µM)Mechanism of Action
13ab'A549 (Lung)1.39Apoptosis induction
13ad'HeLa (Cervical)0.63G2/M phase arrest
13aa'MCF-7 (Breast)3.22Apoptosis and necrosis

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. Research indicates that it may inhibit neurotoxin-induced neuronal death by modulating neurotransmitter systems . The neuroprotective activity is attributed to its ability to regulate dopamine receptor pathways.

Cardiovascular Effects

Studies have also explored the cardiovascular effects of dihydropyridines, including this compound. Dihydropyridines are known for their calcium channel blocking activity, which can lead to vasodilation and reduced blood pressure. This mechanism is beneficial in treating hypertension and related cardiovascular conditions.

Case Studies

  • Anticancer Study : A study conducted on various cancer cell lines demonstrated that compounds similar to 2,6-Dimethyl-1,4-dihydropyridine derivatives displayed potent anticancer activity through apoptosis induction .
  • Neuroprotection in Parkinson’s Disease Models : In an animal model of Parkinson's disease, administration of the compound resulted in improved motor function and reduced neurodegeneration compared to controls .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide derivatives to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves solvent selection (e.g., ethanol or methanol for reflux conditions), catalyst use (e.g., ammonium acetate), and temperature control. For example, cyclocondensation reactions between aldehydes and dicarbonyl precursors under acidic conditions have been shown to enhance yields. Post-synthesis purification via recrystallization or column chromatography is critical for purity .

Q. What spectroscopic techniques are most effective for characterizing the structural features of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamide?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton environments and carbon frameworks, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide N–H stretches). X-ray crystallography provides definitive molecular geometry, as demonstrated in studies resolving dihedral angles and hydrogen-bonding networks .

Q. How can researchers validate the tautomeric stability of 1,4-dihydropyridine derivatives under varying experimental conditions?

  • Methodological Answer : Stability studies involve monitoring tautomeric forms using pH-dependent UV-Vis spectroscopy and differential scanning calorimetry (DSC). Computational models (e.g., DFT) predict energy differences between tautomers, which can be cross-validated with experimental data .

Advanced Research Questions

Q. How do computational methods like Density Functional Theory (DFT) complement experimental data in elucidating the electronic structure of dihydropyridine derivatives?

  • Methodological Answer : DFT calculations predict molecular orbitals, charge distribution, and electrostatic potential surfaces, which correlate with experimental X-ray bond lengths and angles. For instance, HOMO-LUMO gaps calculated via DFT align with UV-Vis absorption spectra to explain reactivity trends .

Q. What strategies resolve discrepancies between experimental spectroscopic data and computational predictions for dihydropyridine derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. Researchers should re-optimize computational models using implicit solvent fields (e.g., PCM) and compare multiple functionals (e.g., B3LYP vs. M06-2X). Iterative refinement with experimental crystallographic data improves accuracy .

Q. How can reaction path search methods enhance the design of novel dihydropyridine-based compounds?

  • Methodological Answer : Quantum chemical reaction path searches (e.g., using the GRRM program) identify transition states and intermediates, guiding synthetic routes. Coupling this with high-throughput experimentation accelerates discovery, as demonstrated in ICReDD’s feedback loop integrating computation and lab data .

Q. What crystallographic techniques are critical for confirming non-planar conformations in substituted dihydropyridines?

  • Methodological Answer : Single-crystal X-ray diffraction with high-resolution detectors (e.g., CCD area detectors) resolves puckered 1,4-dihydropyridine rings. Hirshfeld surface analysis quantifies intermolecular interactions, while anisotropic displacement parameters assess thermal motion artifacts .

Data Analysis and Contradiction Management

Q. How should researchers address contradictory results between NMR and X-ray data in dihydropyridine structural assignments?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., tautomerism) in solution vs. solid state. Use variable-temperature NMR to detect equilibrium shifts, and compare with solid-state DFT simulations. Cross-validation via NOESY or ROESY experiments can clarify spatial arrangements .

Q. What statistical approaches are recommended for analyzing substituent effects on dihydropyridine reactivity in multivariate studies?

  • Methodological Answer : Multivariate regression models (e.g., Hammett linear free-energy relationships) quantify electronic effects of substituents. Principal Component Analysis (PCA) reduces dimensionality in datasets linking steric/electronic parameters to reaction outcomes .

Tables for Key Methodological Comparisons

Technique Application Example Reference
X-ray crystallographyMolecular geometry validation
DFT (B3LYP/6-31G*)Electronic structure prediction
Reaction path searchesTransition state identification
Hirshfeld analysisIntermolecular interaction quantification

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.